The compound , with a complex structure consisting of multiple nucleoside derivatives, is a synthetic oligonucleotide that includes various forms of deoxynucleosides such as deoxycytidine, deoxyguanosine, deoxyadenosine, and deoxythymidine. Its full name is deoxycytidine-deoxyguanosine-deoxythymidine-deoxyadenosine-deoxycytidine-deoxyguanosine-deoxyadenosine-deoxycytidine-deoxyguanosine-deoxythymidine-deoxythymidine-deoxycytidine-deoxycytidine-deoxythymidine-deoxyguanosine-deoxyadenosine-deoxycytidine-deoxyguanosine-deoxythymidine-deoxythymidine. This compound has a molecular formula of and a molecular weight of approximately 5925.21 g/mol .
These reactions are crucial for its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily linked to its role as a nucleoside analog. It may exhibit:
Synthesis of this compound typically involves:
This compound has several potential applications:
Studies on the interactions of this compound with biological macromolecules such as enzymes and receptors are crucial for understanding its mechanism of action. Key areas include:
Several compounds share structural features with the described oligonucleotide. Notable examples include:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Deoxyadenosine triphosphate | C10H13N5O13P3 | 507.18 g/mol | Key energy carrier in cells |
| Deoxycytidine triphosphate | C9H13N3O12P2 | 407.19 g/mol | Involved in DNA synthesis |
| Deoxyguanosine triphosphate | C10H13N5O12P3 | 507.18 g/mol | Essential for RNA synthesis |
The described compound is unique due to its extensive sequence of linked deoxynucleotides, potentially leading to distinct biological activities not observed in simpler nucleotide derivatives. Its large size and complexity may also enhance its interactions with biological targets compared to smaller compounds.